Product packaging for 3-Amino-5-iodopyridin-4-ol(Cat. No.:CAS No. 1332691-15-2)

3-Amino-5-iodopyridin-4-ol

Cat. No.: B597616
CAS No.: 1332691-15-2
M. Wt: 236.012
InChI Key: FDKKEVMHINEAIX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds as Versatile Building Blocks in Organic Synthesis and Advanced Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical applications. dntb.gov.uascirp.org Its electron-deficient nature, compared to its carbocyclic counterpart benzene (B151609), imparts unique reactivity and physical properties. scirp.org Pyridine and its derivatives are not only integral to many natural products and biologically active molecules but also serve as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dntb.gov.uadntb.gov.uaresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the solubility and pharmacokinetic properties of molecules in which it is incorporated. scirp.org This versatility makes the pyridine scaffold a privileged structure in medicinal chemistry and a versatile component in the design of functional materials such as catalysts and sensors. dntb.gov.ua

Distinctive Roles of Amino, Hydroxyl, and Halogen (Iodine) Functionalities in Pyridine Derivatives for Chemical Diversity

The chemical character of a pyridine derivative is profoundly influenced by its substituents. The presence of amino (-NH2), hydroxyl (-OH), and iodo (-I) groups on the pyridine ring of 3-Amino-5-iodopyridin-4-ol each contributes distinct properties and reactive handles, leading to a high degree of chemical diversity.

The amino group is a strong electron-donating group that can significantly modulate the electronic properties of the pyridine ring. Its presence can activate the ring towards certain reactions and provides a nucleophilic center for further functionalization. nih.gov In the context of biological activity, amino groups can participate in hydrogen bonding interactions with biological targets. rsc.org Research on other aminopyridines has shown that the position of the amino group can be crucial; for instance, a 3-amino substituent on a pyridine ring has been noted for its importance in the antioxidant activity of certain chitosan (B1678972) derivatives. rsc.org

The hydroxyl group (-OH) in pyridinols can exist in equilibrium with its tautomeric keto form (a pyridone). This tautomerism is a key feature that influences the compound's reactivity and potential for intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, impacting solubility and binding to other molecules. acs.org The synthesis of substituted pyridinols is an active area of research, with various methods developed to create these valuable compounds. acs.orgnih.govchim.it

The iodine atom is a particularly useful halogen in organic synthesis. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This reactivity is extensively exploited in modern synthetic methodologies like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful tools for constructing complex molecular architectures. scirp.orgnih.gov The iodine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular chemistry. Furthermore, iodine can be used to mediate or catalyze certain reactions, such as the synthesis of various heterocyclic systems. rsc.orgorganic-chemistry.org

Overview of Current Research Trajectories and Academic Significance for this compound

While extensive research exists for the broader classes of functionalized pyridinols and halogenated aminopyridines, specific academic studies focusing solely on this compound are limited in the public domain. Its chemical structure, however, suggests significant potential as a versatile building block. The combination of an amino group, a hydroxyl group, and a synthetically valuable iodine atom on a single pyridine scaffold makes it an attractive intermediate for the synthesis of more complex, highly substituted pyridine derivatives.

The academic significance of this compound lies in its potential to serve as a platform for generating molecular diversity. The differential reactivity of its functional groups could allow for selective, stepwise modifications. For instance, the iodine atom could be targeted for cross-coupling reactions, while the amino group could be acylated or used in the formation of other nitrogen-containing heterocycles. The pyridinol moiety adds another layer of functionality, with its potential for O-alkylation or participation in condensation reactions.

Although detailed research findings on this specific compound are not widely available, its structural motifs are present in molecules of medicinal interest. For example, a related compound, 5-Amino-6-(propan-2-yloxy)pyridin-2-ol, has been investigated for its potential in developing anticancer therapies. chim.it The core structure of this compound is also related to intermediates used in the synthesis of biologically active compounds. Therefore, it is reasonable to anticipate that future research trajectories for this compound could involve its application in medicinal chemistry as a scaffold for novel therapeutic agents or in materials science for the development of new functional materials.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2O B597616 3-Amino-5-iodopyridin-4-ol CAS No. 1332691-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKKEVMHINEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724490
Record name 3-Amino-5-iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332691-15-2
Record name 3-Amino-5-iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profile of 3 Amino 5 Iodopyridin 4 Ol

Reactions Involving the Iodine Moiety on the Pyridine (B92270) Ring

The iodine atom on the pyridine ring is a key site for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. sigmaaldrich.comsioc-journal.cn 3-Amino-5-iodopyridin-4-ol, and its related iodopyridine derivatives, are excellent substrates for these transformations.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. sioc-journal.cnmdpi.com This reaction is widely used to form biaryl structures. For iodopyridines, this process typically involves the oxidative addition of the iodopyridine to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. sioc-journal.cn The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. mdpi.commdpi.com For instance, the use of bulky phosphine (B1218219) ligands can be critical for the success of the reaction. snnu.edu.cn

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, also using a palladium catalyst, often with a copper co-catalyst. mdpi.comwikipedia.org This reaction is a powerful method for constructing alkynyl-substituted aromatic compounds. The reaction of iodopyridines with alkynes under Sonogashira conditions typically proceeds under mild conditions, tolerating a wide range of functional groups. mdpi.combeilstein-journals.orgbeilstein-journals.org Studies on related aminohalopyridines have shown that Sonogashira coupling can be followed by intramolecular cyclization to synthesize fused heterocyclic systems like azaindoles. mdpi.comnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodopyridine Derivatives

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂, SPhos Aryl-substituted pyridine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI Alkynyl-substituted pyridine

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type processes)

Copper-catalyzed coupling reactions, particularly Ullmann-type processes, provide an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgresearchgate.net The classical Ullmann condensation typically involves the coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) at elevated temperatures using copper or a copper salt. organic-chemistry.org

Ullmann-type reactions have been successfully applied to iodopyridines for the synthesis of various derivatives. For example, the copper-catalyzed N-arylation of amino alcohols with iodoanilines has been reported. nih.gov These reactions often require a ligand to facilitate the coupling process under milder conditions. mdpi.com While palladium catalysis is often preferred, copper catalysis remains attractive, especially for industrial applications, due to the lower cost of the metal. nih.gov

Nucleophilic Aromatic Substitution Pathways at Iodinated Positions

The iodine atom on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the iodo-substituent can activate the ring towards nucleophilic attack. cymitquimica.com However, SNAr reactions at iodinated positions on pyridine rings are generally less common than palladium- or copper-catalyzed coupling reactions for forming new bonds. The success of SNAr depends on the specific substitution pattern of the pyridine ring and the nature of the nucleophile.

Reductive Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond in this compound can be cleaved under reductive conditions to afford the corresponding de-iodinated compound, 3-aminopyridin-4-ol. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or by using reducing metals. This dehalogenation can be a useful synthetic step when the iodine atom is used as a directing group or to control regioselectivity in earlier steps and is no longer needed in the final product.

Reactivity of the Amino Functionality in the Pyridine Core

The amino group at the 3-position of the pyridine ring is a key nucleophilic center, allowing for a range of functionalization reactions.

Acylation and Alkylation Reactions of the Amine

The primary amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, treatment with acetyl chloride would yield N-(5-iodo-4-hydroxypyridin-3-yl)acetamide. This transformation is useful for protecting the amino group or for introducing new functional groups into the molecule. google.com

Alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines. The conditions for alkylation need to be carefully controlled to avoid over-alkylation or reaction at other nucleophilic sites in the molecule, such as the pyridine nitrogen or the hydroxyl group. Protecting group strategies may be necessary to achieve selective alkylation of the amino group. ru.nl

Table 2: Functionalization of the Amino Group in Pyridine Derivatives

Reaction Type Reagent Product Type
Acylation Acetyl chloride N-acyl pyridine
Alkylation Alkyl halide N-alkyl pyridine

Diazotization and Subsequent Transformations to Other Functional Groups

The amino group at the C3 position of this compound can undergo diazotization, a process that converts the amino group into a diazonium salt. This transformation is typically achieved by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid. google.com The resulting diazonium salt is often unstable and can be readily converted into a variety of other functional groups. tpu.ru

For instance, in a related compound, 2-amino-5-bromo-3-iodopyridine, the amino group is diazotized using sodium nitrite in concentrated sulfuric acid. guidechem.com This process can be adapted for this compound to potentially introduce a hydroxyl, cyano, or other functional groups at the C3 position, depending on the nucleophile used to trap the diazonium intermediate. The general instability of pyridine diazonium salts compared to their arene counterparts often necessitates in situ conversion to the desired product. tpu.ru

The reaction conditions for diazotization are critical and can influence the outcome. For example, in the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine, the diazotization is carried out at low temperatures (0–5 °C) using sodium nitrite in sulfuric acid, followed by the addition of an iodine source like potassium iodide. google.com The temperature and the choice of the diazotization and subsequent nucleophilic reagents are key factors in determining the yield and selectivity of the transformation. google.com

Condensation Reactions Leading to Fused Heterocyclic Systems (e.g., Imidazo[x,y-a]pyridines, Indolizines, Triazines)

The amino group of this compound, in conjunction with the adjacent ring nitrogen, provides a reactive site for condensation reactions to form fused heterocyclic systems. These reactions are fundamental in the synthesis of various biologically significant scaffolds.

Imidazo[x,y-a]pyridines:

The synthesis of imidazo[4,5-c]pyridines, isomeric to the potential products from this compound, often involves the cyclization of diaminopyridines with various reagents. For example, 3,4-diaminopyridine (B372788) can be condensed with orthoformates or aldehydes to yield the imidazo[4,5-c]pyridine core. mdpi.comresearchgate.net Similarly, the amino group of this compound could react with suitable carbonyl compounds or their equivalents to construct the imidazole (B134444) ring, leading to the formation of iodo-substituted imidazo[4,5-d]pyridin-4-ols. The structural similarity of imidazopyridines to purines has driven significant interest in their synthesis and biological evaluation. mdpi.comresearchgate.net

Indolizines:

Indolizines, also known as pyrrolo[1,2-a]pyridines, are another class of fused heterocycles accessible from pyridine precursors. rsc.org While direct synthesis from this compound is not explicitly detailed, related syntheses involve the condensation of aminopyridines with α-haloketones or other bifunctional reagents. The amino group can act as a nucleophile to form an intermediate that subsequently cyclizes to the indolizine (B1195054) skeleton. scholaris.ca

Triazines:

The formation of fused triazine systems, such as pyrido[1,2-a] google.comCurrent time information in Bangalore, IN.mdpi.comtriazines, can be achieved from aminopyridine starting materials. For example, 2-aminopyridines react with isocyanates or their precursors to form a triazinone ring. researchgate.net A similar strategy could potentially be applied to this compound, where the amino group would be the key nucleophile in the ring-forming condensation reaction. The synthesis of pyrimido[5,4-e]-1,2,4-triazines, another class of fused triazines, has also been reported from aminopyrimidine precursors, highlighting the general utility of amino-heterocycles in constructing such systems. umich.edu

Transformations at the Pyridinol Hydroxyl Group

The hydroxyl group of this compound offers another site for chemical modification, allowing for the introduction of various substituents and further functionalization.

O-Alkylation and O-Acylation Reactions

The pyridinol hydroxyl group can undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a pyridinoxide anion, which then acts as a nucleophile.

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a suitable base would yield the corresponding O-alkylated products. For example, the introduction of an isopropoxy group is typically achieved by alkylating a hydroxyl precursor with 2-bromopropane.

O-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of O-acyl derivatives. This reaction can be influenced by the nature of the acylating agent and the reaction conditions. mdpi.com

Tautomerism Between Pyridinol and Pyridinone Forms

Pyridinols, including this compound, can exist in equilibrium with their corresponding pyridinone tautomers. In this case, this compound can tautomerize to 3-amino-5-iodo-1H-pyridin-4-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyridine ring. For instance, infrared spectroscopy studies on 1,5-naphthyridin-4-ol (B95804) have shown that the keto form predominates in polar solvents, while the enol form is favored in nonpolar solvents. thieme-connect.de The keto tautomer of 5-bromo-3-iodopyridin-2(1H)-one is the predominant form in DMSO-d6 at 25°C. This tautomerism is significant as the two forms can exhibit different chemical reactivity.

Tautomerism of this compound

Formation of Activated Esters (e.g., Nonaflates) for Further Elaboration

The pyridinol hydroxyl group can be converted into a good leaving group to facilitate further functionalization, particularly in cross-coupling reactions. One common strategy is the formation of activated esters, such as triflates or nonaflates. Nonafluorobutanesulfonic anhydride (B1165640) (nonaflating anhydride) can be used to convert the hydroxyl group into a nonaflate ester. procurenbuy.com These activated esters are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups at the C4 position. A one-pot synthesis of pyridinyl trifluoromethanesulfonates from aminopyridines has been developed, which involves diazotization in the presence of trifluoromethanesulfonic acid. tpu.ru

Pyridine Ring Functionalization and Rearrangement Reactions

Beyond the transformations of its primary functional groups, the pyridine ring of this compound can also undergo other functionalization and rearrangement reactions. The iodine atom at the C5 position is a key handle for cross-coupling reactions, allowing for the introduction of various substituents. ambeed.com For example, Suzuki-Miyaura coupling with arylboronic acids can be used to form C-C bonds at this position.

Rearrangement reactions of substituted pyridines are also known. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement, resulting in the formation of pyridin-4-yl α-substituted acetamides. nih.gov This type of reaction involves a formal two-carbon insertion and proceeds through an N-acylated intermediate that undergoes intramolecular nucleophilic aromatic substitution. nih.gov While not directly reported for this compound, the potential for such rearrangements should be considered in its chemical transformations.

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyridines

The reactivity of polysubstituted pyridines, such as this compound, is governed by the interplay of the electronic and steric effects of its functional groups. The pyridine ring is inherently electron-deficient, but this is modulated by the presence of an amino (-NH2) group at the C3 position and a hydroxyl (-OH) group at the C4 position, both of which are electron-donating through resonance. Conversely, the iodine atom at the C5 position is electron-withdrawing via induction. This complex electronic environment, coupled with the different nucleophilic and electrophilic centers, dictates the chemoselectivity and regioselectivity of its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, potential reaction sites include the amino group, the hydroxyl group, the pyridine nitrogen, and the carbon-iodine bond. The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions. For instance, in reactions with electrophiles, the amino group is generally more nucleophilic than the hydroxyl group and the pyridine nitrogen, leading to selective N-functionalization under appropriate conditions.

Regioselectivity, the preference for reaction at one position over another, is also a critical aspect of the chemistry of this molecule. The C2 and C6 positions of the pyridine ring are the most electron-deficient and are thus susceptible to nucleophilic attack. However, the positions of the existing substituents significantly influence where new groups will be introduced. For instance, in electrophilic aromatic substitution, the activating effect of the amino and hydroxyl groups would direct incoming electrophiles, although the deactivating effect of the pyridine nitrogen and the iodine atom must also be considered.

A key aspect of the regioselectivity in similar halopyridines is the differential reactivity of the carbon-halogen bonds. In molecules containing multiple halogen atoms, the C-I bond is generally more reactive towards cross-coupling reactions than C-Br or C-Cl bonds due to its lower bond dissociation energy. This allows for selective functionalization at the iodinated position. For example, in 2-bromo-5-iodopyridine, amination occurs selectively at the C-5 position due to the higher reactivity of the C-I bond. rsc.org This principle is directly applicable to this compound, where the C-I bond at the C5 position is the most likely site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

The table below summarizes the expected chemoselective and regioselective reactions for a multi-functionalized pyridine like this compound based on the reactivity of analogous compounds.

Reaction TypeReagent/CatalystExpected SelectivityProduct Type
N-Alkylation/N-ArylationAlkyl/Aryl Halide, BaseChemoselective for the amino groupN-Substituted aminopyridine
O-Alkylation/O-ArylationAlkyl/Aryl Halide, Stronger BaseChemoselective for the hydroxyl groupO-Substituted pyridin-4-ol
Suzuki CouplingArylboronic acid, Pd catalystRegioselective at the C5-I bond5-Aryl-3-aminopyridin-4-ol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystRegioselective at the C5-I bond5-Alkynyl-3-aminopyridin-4-ol
Buchwald-Hartwig AminationAmine, Pd catalystRegioselective at the C5-I bond3,5-Diaminopyridin-4-ol derivative

Annulation and Cyclization Reactions to Form Polycyclic Systems

The functional groups of this compound, specifically the vicinal amino and hydroxyl groups, provide a versatile platform for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. These reactions are instrumental in constructing complex polycyclic molecules with potential applications in medicinal chemistry and materials science. acs.org

The 3-amino-4-hydroxypyridine (B189613) core is a precursor for the formation of various five-membered heterocyclic rings fused to the pyridine scaffold. For instance, reaction with appropriate one-carbon synthons can lead to the formation of oxazolo[5,4-c]pyridines. Similarly, reaction with reagents containing a carbon-sulfur backbone can yield thiazolo[5,4-c]pyridines.

One common strategy for forming fused oxazoles involves the reaction of 3-aminopyridin-4-ols with reagents like 1,1'-carbonyldiimidazole (B1668759) or phosgene (B1210022) derivatives to construct the oxazolone (B7731731) ring. The amino and hydroxyl groups can also react with carboxylic acids or their derivatives under dehydrating conditions to form 2-substituted oxazolo[5,4-c]pyridines.

The synthesis of fused thiazole (B1198619) rings often involves the reaction of the aminopyridinol with reagents such as carbon disulfide or isothiocyanates. For example, the reaction of a 3-aminopyridin-4-ol with an isothiocyanate would first form a thiourea (B124793) derivative, which can then undergo acid-catalyzed cyclization to yield a thiazolo[5,4-c]pyridine. researchgate.net

Furthermore, the amino group at C3 and a reactive group at C2 (which could be introduced, for example, via a subsequent reaction) can participate in cyclization reactions to form six-membered rings. For instance, condensation with α,β-unsaturated carbonyl compounds could lead to the formation of fused dihydropyridine (B1217469) rings, which can be subsequently aromatized.

The table below outlines potential cyclization reactions for a substrate like this compound to form various polycyclic systems, based on known transformations of similar aminopyridinols.

Polycyclic SystemReagent(s)Key Reaction Type
Oxazolo[5,4-c]pyridineCarboxylic acid/anhydride, phosgene, or 1,1'-carbonyldiimidazoleCondensation/Cyclization
Thiazolo[5,4-c]pyridineIsothiocyanate, carbon disulfide, or a thiocarbonyl compoundAddition/Cyclization
Imidazo[4,5-c]pyridineAldehyde followed by oxidation, or a carboxylic acid derivativeCondensation/Cyclization
Pyrido[3,2-e] Current time information in Bangalore, IN.mdpi.comoxazineα-Haloketone or α-haloesterN-Alkylation followed by intramolecular cyclization

These annulation and cyclization strategies highlight the utility of this compound as a building block for the synthesis of a diverse range of complex heterocyclic structures. The specific conditions and the nature of the reacting partner would determine the final polycyclic system formed.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Amino 5 Iodopyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For 3-Amino-5-iodopyridin-4-ol, a combination of one-dimensional (1D) and multi-dimensional (2D) techniques would be required for full proton (¹H) and carbon (¹³C) signal assignments. The pyridin-4-ol moiety exists in tautomeric equilibrium with its pyridin-4(1H)-one form, a feature that NMR spectroscopy is well-suited to investigate.

The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the pyridine (B92270) ring protons and carbons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing iodo and hydroxyl/keto groups.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm, referenced to a standard solvent signal (e.g., DMSO-d₆). Coupling constants (J) are in Hz.

Interactive Data Table: Predicted NMR Shifts
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity Notes
H-2 7.5 - 7.8 Singlet Shift influenced by adjacent nitrogen and iodo group.
H-6 7.9 - 8.2 Singlet Shift influenced by adjacent nitrogen and amino group.
NH₂ 4.5 - 5.5 Broad Singlet Exchangeable with D₂O.
OH/NH 10.0 - 12.0 Broad Singlet Shift is highly dependent on tautomeric form, concentration, and solvent.
C-2 140 - 145
C-3 95 - 100 Carbon bearing the amino group.
C-4 165 - 175 Carbonyl/enol carbon, shift is highly dependent on tautomer.
C-5 80 - 85 Carbon bearing the iodo group, exhibits a low chemical shift.

While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, though for this specific molecule with two isolated ring protons, its utility would be in confirming their lack of coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively link the ring protons to the quaternary carbons (C-3, C-4, C-5), confirming the substitution pattern. For instance, correlations from H-2 to C-4 and C-6 would be expected.

Solid-State NMR (ssNMR) could be employed if the compound is poorly soluble or to study its structure in the crystalline state. This technique can provide information on molecular packing and resolve structural details that may differ from the solution state, particularly regarding tautomerism and hydrogen bonding. sigmaaldrich.com

To overcome challenges in signal assignment or to probe specific molecular interactions, isotopic labeling is a powerful tool. nih.gov

¹⁵N Labeling: Synthesizing the compound with a ¹⁵N-enriched amine source would allow for ¹H-¹⁵N HMBC experiments. This would provide a direct correlation between the amino protons and the C-3 carbon, confirming the position of the amino group. It also allows for the direct detection of the nitrogen atom's chemical shift, providing further structural validation. google.com

¹³C Labeling: While full ¹³C enrichment is possible, selective labeling of a specific carbon atom can be used to follow its path in a chemical reaction, providing mechanistic insights. sigmaaldrich.com For structural analysis, uniform ¹³C labeling enhances the signal intensity for less sensitive 2D NMR experiments.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry provides vital information on the molecular weight and elemental formula of a compound.

HRMS is used to measure the mass of the parent ion with very high precision, which allows for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₅H₅IN₂O.

Molecular Mass Data for this compound Interactive Data Table: Mass Spectrometry Data

Parameter Value Method
Molecular Formula C₅H₅IN₂O
Molecular Weight (average) 236.01 g/mol
Monoisotopic Mass (exact) 235.94465 Da HRMS (ESI+)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecule's structure. nih.gov The fragmentation of this compound would likely proceed through characteristic losses of the substituents.

Plausible Fragmentation Pathways for this compound Based on common fragmentation patterns for halogenated and aromatic compounds.

Interactive Data Table: Predicted MS/MS Fragments
m/z of Fragment Proposed Identity Notes
127.003 I⁺ Loss of the iodine radical is a very common pathway.
109.040 [M-I]⁺ Ion resulting from the loss of the iodine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography offers the most definitive structural evidence by providing a three-dimensional map of electron density in the solid state. iucr.org This analysis would confirm the covalent structure, identify the dominant tautomer (pyridin-4-ol vs. pyridin-4(1H)-one) in the crystal, and reveal detailed geometric parameters. researchgate.net

Although a crystal structure for this compound is not publicly available, analysis of related structures like 2-amino-5-iodopyridinium salts and other pyridinone derivatives suggests key features to expect. frontiersin.orgresearchgate.net The analysis would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the amino group and the keto-enol system, which dictate the crystal packing arrangement.

Anticipated Crystallographic Data for this compound This table represents typical parameters that would be determined from an X-ray diffraction experiment.

Interactive Data Table: Crystallographic Parameters
Parameter Expected Information Significance
Crystal System e.g., Monoclinic, Orthorhombic Describes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c Defines the specific symmetry elements within the unit cell.
Bond Lengths (Å) C-I, C-N, C-O, C-C Confirms covalent bonds and can distinguish between single, double, and aromatic character (e.g., C-O vs. C=O).
Bond Angles (°) Angles within the pyridine ring Confirms the geometry and planarity of the heterocyclic core.
Hydrogen Bonds Donor-Acceptor Distances (Å) Identifies intermolecular forces, revealing how molecules are arranged and stabilized in the crystal lattice.

Analysis of Molecular Conformation and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces governing the crystal packing of this compound are fundamental to understanding its chemical and physical properties. The molecule possesses several key structural features that dictate its conformation and interactions: a hydroxyl group, an amino group, and an iodine atom attached to the pyridine ring. These features facilitate a variety of intermolecular interactions.

Detailed research on related halogenated pyridinyl compounds reveals the critical role of hydrogen and halogen bonds in forming robust supramolecular architectures. iucr.orgrsc.org The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the pyridinic nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions are expected to be primary drivers in the crystal packing of this compound, likely forming extensive networks that stabilize the solid-state structure. iucr.org

Co-Crystallization Studies with Substrates or Ligands

While specific co-crystallization studies involving this compound are not extensively documented in the public literature, this technique represents a powerful method for investigating its interaction with other molecules. Co-crystallization involves crystallizing a target molecule with a selected partner (a co-former, substrate, or ligand) to form a new crystalline solid with a defined stoichiometry.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational state of this compound. These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its chemical environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups. For this compound, characteristic absorption bands are expected for its hydroxyl, amino, and pyridine ring moieties.

Theoretical and experimental studies on analogous compounds, such as other substituted pyridinols and aminopyridines, provide a basis for assigning these vibrational modes. researchgate.netresearchgate.netchemchart.com The IR spectrum is expected to be characterized by strong, broad absorptions in the high-frequency region due to O-H and N-H stretching vibrations. The pyridine ring itself will exhibit several characteristic C=C and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes. researchgate.net The presence of the iodine atom will give rise to a C-I stretching vibration, typically found in the far-infrared region.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretching 3200 - 3600 Strong, Broad Weak
N-H (Amino) Symmetric & Asymmetric Stretching 3300 - 3500 Medium - Strong Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium Strong
C=O (Pyridone tautomer) Stretching 1630 - 1680 Strong Medium
C=C / C=N (Pyridine Ring) Stretching 1450 - 1640 Medium - Strong Strong
N-H (Amino) Scissoring/Bending 1590 - 1650 Medium Weak
C-N Stretching 1250 - 1350 Medium Medium
C-O Stretching 1200 - 1300 Strong Weak

Note: These are predicted ranges based on data from analogous compounds and general spectroscopic principles. Actual values may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The aromatic pyridine ring is expected to produce strong Raman signals due to the high polarizability of the π-electron system. researchgate.net A key advantage of Raman spectroscopy in this context is the characterization of the carbon-iodine bond. The C-I stretch, which is often weak in the IR spectrum, typically yields a strong and easily identifiable Raman peak due to the high polarizability of the large iodine atom. This provides a clear marker for the presence and environment of the halogen substituent. Furthermore, the symmetric vibrations of the pyridine ring are generally more prominent in the Raman spectrum than in the IR. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for both the analysis and purification of this compound, ensuring its suitability for research applications. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and speed for both quantitative (purity assessment) and qualitative (identification) analysis.

Analytical HPLC is routinely used to determine the purity of synthesized batches. For related compounds like 4-Amino-3-iodopyridine, HPLC has been used to confirm purity levels greater than 96%. thermofisher.com A typical setup would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. The retention time and peak area are used to identify and quantify the compound and any impurities. helixchrom.com

Preparative HPLC utilizes the same separation principles as analytical HPLC but on a larger scale to isolate and purify the compound from reaction mixtures or crude products. By using larger columns and higher flow rates, significant quantities of highly pure this compound can be obtained.

Table 2: Typical HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 5 µm (e.g., 250 x 4.6 mm) Separation based on hydrophobicity.
Mobile Phase Isocratic or Gradient elution with Water/Acetonitrile or Methanol (with additives like formic acid or ammonium (B1175870) acetate) Elutes compounds from the column. helixchrom.com
Flow Rate 0.5 - 1.5 mL/min (Analytical) Controls the speed of the separation.
Detection UV-Vis Diode Array Detector (DAD) at λmax Detects and quantifies the compound based on UV absorbance. chemchart.com
Column Temperature 25 - 40 °C Improves peak shape and reproducibility.

| Injection Volume | 5 - 20 µL (Analytical) | Introduces the sample into the system. |

Note: These parameters are general and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to its polar nature and low volatility, this compound is not directly suitable for GC-MS analysis. mdpi.com To overcome this limitation, the compound must first be converted into a more volatile and thermally stable derivative.

A common derivatization technique is silylation. For instance, reacting the analyte with an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogen atoms on the amino (-NH2) and hydroxyl (-OH) groups with less polar tert-butyldimethylsilyl (TBDMS) groups. researchgate.net This process significantly increases the compound's volatility, making it amenable to analysis by GC-MS.

Once derivatized, the sample is injected into the gas chromatograph. The GC column, typically a capillary column like an Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm), separates the derivatized analyte from other components in the mixture based on boiling points and interactions with the column's stationary phase. mdpi.com The temperature of the GC oven is programmed to ramp up, for example, from an initial hold at 40°C to a final temperature of 250°C, to ensure efficient separation. mdpi.com

As the separated derivative elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules (commonly via electron ionization at 70 eV) and separates the resulting fragments based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a molecular fingerprint, providing definitive structural information and confirming the identity of the compound.

GC-MS is also an invaluable tool for reaction monitoring. By taking aliquots from a reaction mixture at different time intervals, derivatizing them, and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of this compound or its subsequent products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Parameter Description Typical Value/Condition
Derivatization Agent Reagent used to increase the volatility of the analyte.N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net
GC Column The stationary phase used for chromatographic separation.Capillary column (e.g., HP-5MS, 30 m length) mdpi.com
Injector Temperature The temperature at which the sample is vaporized onto the column.250-300 °C mdpi.comresearchgate.net
Oven Program Ramped temperature profile to elute compounds.e.g., 40°C for 7 min, then ramp 4°C/min to 250°C mdpi.com
Ionization Mode Method used to ionize the sample in the mass spectrometer.Electron Ionization (EI) at 70 eV
MS Detector The component that detects and measures the ion fragments.Mass Selective Detector (MSD) or Quadrupole Analyzer

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, a property that arises from the presence of one or more chiral centers (typically a carbon atom bonded to four different groups).

However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule. The pyridine ring is planar, and the molecule possesses a plane of symmetry that includes this ring. It lacks any stereocenters. As a result, this compound does not exist as a pair of enantiomers.

Therefore, the technique of chiral chromatography is not applicable for the enantiomeric purity assessment of this compound. Such an analysis is only relevant for chiral molecules where distinguishing between enantiomers is necessary.

Other Advanced Analytical Techniques

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are critical for determining the thermal stability and phase behavior of chemical compounds. The two primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses are often performed under a controlled atmosphere (e.g., nitrogen) at a set heating rate, such as 10 K/min. iucr.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature. As the temperature increases, the compound will eventually reach a point where it begins to break down, resulting in a measurable loss of mass. The TGA curve provides key data points, including the onset temperature of decomposition and the percentage of mass lost at various stages. This information is vital for understanding the compound's thermal limits during storage and processing. Studies on substituted pyridines show that their thermal stability can vary significantly based on their specific functional groups. oup.comrsc.orgunit.no

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to detect phase transitions. For a crystalline solid like this compound, a DSC scan would show an endothermic peak corresponding to its melting point. The area of this peak can be used to calculate the enthalpy of fusion. Additionally, any exothermic peaks would indicate decomposition or other energetic events, with some pyridine derivatives showing decomposition onsets as low as 40–50 °C. researchgate.net

Analysis Type Information Obtained Example Data Point for a Hypothetical Pyridinol
DSC Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Decomposition Temperature (TᏧ)Tₘ: 185 °C (Endothermic Peak)
TGA Onset of Decomposition, Mass Loss PercentageOnset Temperature: 220 °C
TGA Residue at High Temperature5% Mass remaining at 600 °C

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis provides the empirical formula of the substance and serves as a crucial check for the purity and identity of a newly synthesized compound. arxiv.org

The theoretical composition of this compound, with the chemical formula C₅H₅IN₂O , can be calculated based on its atomic weights. The experimental values, obtained using a CHN elemental analyzer, are then compared to these theoretical percentages. A close agreement, typically within ±0.3%, provides strong evidence that the correct compound has been synthesized with a high degree of purity. arxiv.org

Element Chemical Formula Theoretical Mass % Experimental Mass % (Expected)
Carbon (C)C₅H₅IN₂O24.02%24.02% ± 0.3%
Hydrogen (H)C₅H₅IN₂O2.02%2.02% ± 0.3%
Iodine (I)C₅H₅IN₂O50.76%N/A (Typically not measured by CHN analyzer)
Nitrogen (N)C₅H₅IN₂O11.20%11.20% ± 0.3%
Oxygen (O)C₅H₅IN₂O6.40%N/A (Typically calculated by difference)

Computational and Theoretical Studies of 3 Amino 5 Iodopyridin 4 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. For 3-Amino-5-iodopyridin-4-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometrical parameters are crucial for understanding the steric and electronic effects of the amino, iodo, and hydroxyl substituents on the pyridine (B92270) ring.

The iodine substituent, being a large and electron-withdrawing atom, is expected to significantly influence the geometry and electronic structure of the pyridine ring. DFT calculations can quantify this influence by analyzing the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For instance, the iodine atom's presence can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position of the pyridine ring, which has implications for its reactivity in cross-coupling reactions.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine Derivative using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N1-C6-117.5-
C3-C4-C5-119.8-
C-I2.10--
C-N (amino)1.38--
C-O (hydroxyl)1.35--
H-N-H-115.0-
C2-C3-C4-C5--0.1
Note: This data is illustrative and based on typical values for substituted pyridines from computational studies. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Electronic Excitation and Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for predicting spectroscopic properties. derpharmachemica.com Techniques such as Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS) can be used to calculate the electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. mdpi.com

These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. mdpi.com This is particularly useful for understanding how the substituents on the pyridine ring affect its photophysical properties. Furthermore, computational methods can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which are invaluable for the structural characterization of this compound and its derivatives. derpharmachemica.comconicet.gov.ar

Molecular Modeling for Conformational Landscape and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules.

Potential Energy Surface Mapping and Conformational Analysis

The presence of the amino and hydroxyl groups in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. Potential energy surface (PES) mapping is a computational technique used to explore these different conformations and identify the most stable ones. By systematically rotating the bonds associated with the amino and hydroxyl groups and calculating the energy at each step, a map of the conformational landscape can be generated. This analysis reveals the low-energy conformers that are most likely to exist at room temperature and the energy barriers between them.

Prediction of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions play a critical role in determining the supramolecular structure and properties of molecules in the solid state and in solution. For this compound, several types of non-covalent interactions are of interest.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Computational studies can predict the geometry and strength of these hydrogen bonds, which are crucial for understanding the crystal packing and solubility of the compound. mdpi.com

Halogen Bonding: The iodine atom on the pyridine ring can participate in halogen bonding, a directional non-covalent interaction where the iodine atom acts as a Lewis acid (electron acceptor). jyu.fi This occurs due to the anisotropic distribution of electron density around the covalently bonded iodine, creating a region of positive electrostatic potential known as a "σ-hole". mdpi.com This positive region can interact with a Lewis base (electron donor), such as the nitrogen atom of a neighboring molecule. DFT calculations can be used to analyze the molecular electrostatic potential (MEP) to identify the σ-hole and predict the strength and directionality of potential halogen bonds. researchgate.net

Table 2: Representative Calculated Non-Covalent Interaction Energies for a Halogenated Aminopyridine

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondO-H···N1.85-5.2
Hydrogen BondN-H···O2.01-3.8
Halogen BondC-I···N2.80-4.5
Note: This data is illustrative and based on typical values for similar molecular systems from computational studies. Specific values for this compound would require dedicated calculations.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are increasingly used to predict the chemical reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, this can provide insights into its synthetic utility and potential degradation pathways.

DFT-based reactivity descriptors, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO gap, and Fukui functions, can be used to predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For example, the distribution of the HOMO can indicate the most probable sites for electrophilic attack, while the distribution of the LUMO can suggest the most susceptible sites for nucleophilic attack. The condensed Fukui functions can further refine these predictions by quantifying the reactivity of each atom in the molecule. nih.gov

In the context of reaction mechanisms, computational studies can be used to map the entire reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which can help to predict the feasibility and regioselectivity of a reaction. mdpi.com For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for iodinated pyridines, computational studies can help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Transition State Characterization and Reaction Pathway Elucidation

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics applies computational methods to manage and analyze chemical information. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical equations that correlate the structural or physicochemical properties (descriptors) of a set of compounds with a specific property or biological activity. nih.gov

For pyridine derivatives, QSAR and QSPR models have been developed to predict a wide range of properties, including biological activities like nitric oxide synthase inhibition and c-Jun N-terminal kinase (JNK) inhibition, as well as physicochemical properties like the octanol-water partition coefficient (logP). nih.govnih.govresearchgate.net The development of a QSPR model involves calculating a large number of molecular descriptors (e.g., topological, electronic, steric) for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation with the property of interest. nih.gov

A QSAR study on substituted 2-aminopyridines as nitric oxide synthase inhibitors resulted in a statistically significant model with a high correlation coefficient (r² = 0.8408) and good predictive ability (pred_r² = 0.7889). nih.gov Another study on aminopyridine-based JNK inhibitors also constructed robust QSAR models. researchgate.net For this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity, or reactivity in specific reactions. This would involve synthesizing a series of derivatives with varied substituents and experimentally measuring the desired property. The resulting model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with optimized characteristics.

Table 3: Example of a QSAR Model for Aminopyridine Derivatives

Model TypeStatistical ParameterValue
2D-QSARCorrelation Coefficient (r²)0.841
Cross-validated Correlation (q²)0.727
Predictive r² (pred_r²)0.789
Key DescriptorsSlogP_VSA2 (LogP and VSA)Positive Correlation
SssCH2E-index (Electrotopological)Negative Correlation
PEOE_VSA+1 (Partial Equalization of Orbital Electronegativities)Positive Correlation

This table is based on a representative QSAR study on substituted aminopyridines. nih.gov The descriptors represent various aspects of the molecular structure influencing the activity.

Applications of 3 Amino 5 Iodopyridin 4 Ol As a Chemical Building Block and Functional Moiety in Advanced Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes 3-Amino-5-iodopyridin-4-ol an ideal starting material for the synthesis of elaborate organic compounds. The iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions, while the amino and hydroxyl groups can participate in cyclization reactions or be used as directing groups.

The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Furo-pyridines: The synthesis of furo[3,2-b]pyridines can be achieved through methods like palladium-catalyzed intramolecular cyclization. researchgate.net While direct synthesis from this compound requires specific adaptation, the general strategy often involves the reaction of an iodopyridine precursor. For instance, a common route is the Sonogashira coupling of an iodopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring fused to the pyridine (B92270) core. researchgate.net The presence of the amino and hydroxyl groups on the this compound backbone offers additional handles for further functionalization of the resulting furopyridine scaffold. researchgate.net

Pyrido-triazines: Amino-iodopyridines are valuable precursors for pyrido-triazine systems. Research has demonstrated the synthesis of 2-diethylamino-4H-7-iodopyrido[1,2-a] ambeed.comgoogle.comtriazin-4-one from 2-amino-5-iodopyridine (B21400). researchgate.net This transformation highlights a pathway where the aminopyridine moiety undergoes cyclization with a suitable reagent to form the triazine ring. The iodo-substituent is retained for subsequent cross-coupling reactions, allowing for the introduction of diverse aryl or hetaryl groups at the 7-position, leading to a library of novel pyrido-triazinone derivatives. researchgate.net

Indolizines: The synthesis of functionalized indolizines can be approached by first converting the aminopyridine into a more reactive intermediate. tpu.ru A one-pot diazotization of an aminopyridine in the presence of trifluoromethanesulfonic acid can yield a pyridinyl triflate. tpu.ru This triflate group serves as an excellent leaving group in subsequent substitution or coupling reactions to construct the bicyclic indolizine (B1195054) core.

The development of advanced materials such as Metal-Organic Frameworks (MOFs) and other complex molecular architectures relies on building blocks with specific functionalities for coordination and linkage. This compound is a prime candidate for such applications due to its distinct reactive sites. The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate chelation site for coordinating with metal ions, a fundamental interaction in the formation of MOFs. researchgate.net

Furthermore, the iodo- and amino- groups provide opportunities for covalent bond formation. The iodo-substituent is particularly useful in post-synthetic modification of frameworks, where it can undergo cross-coupling reactions to graft new functional units onto a pre-assembled structure. researchgate.net This allows for the precise engineering of the framework's properties for applications in catalysis, gas storage, or sensing. The combination of metal-coordinating ability and covalent reactivity makes this compound a promising linker for creating robust, multi-functionalized organic and hybrid materials.

Hydantoin (B18101) and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antiviral properties. researchgate.net The synthesis of hydantoins can be achieved through various methods, such as the reaction of α-amino esters with carbamates followed by base-mediated cyclization. organic-chemistry.org

The incorporation of a pyridyl moiety into the hydantoin structure is a strategy to modulate its pharmacological profile. For example, 3-Amino-5-methyl-5-(4-pyridyl)hydantoin has been synthesized and characterized, demonstrating the compatibility of the pyridine ring within this scaffold. researchgate.net this compound can serve as a key intermediate for accessing novel pyridyl-substituted hydantoins. A plausible synthetic route could involve a palladium-catalyzed coupling reaction at the C5-iodo position to introduce a precursor group, which is then elaborated into the hydantoin ring through established synthetic protocols.

Construction of Multi-Functionalized Organic Frameworks and Architectures

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry focuses on the synthesis and properties of metal-ligand complexes, which are central to the function of catalysts. The structure of this compound provides an excellent foundation for designing ligands with tailored electronic and steric properties for specific catalytic applications.

The iodo-substituent on the pyridine ring makes this compound a valuable substrate in a variety of metal-catalyzed cross-coupling reactions. ambeed.com It can readily participate in palladium-catalyzed transformations such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes. mdpi.com

Heck Coupling: Reaction with alkenes. ambeed.com

Cacchi Reaction: An aminopalladation-reductive elimination protocol to build fused ring systems. mdpi.com

These reactions are fundamental in modern organic synthesis for constructing complex molecules. For example, substituted amino-iodopyridines have been used as key starting materials in the synthesis of azaindole cores, which are important pharmacophores. mdpi.comresearchgate.net In these syntheses, the iodo-group facilitates the initial coupling step, while the amino group can direct subsequent cyclization events.

Table 1: Application of Iodopyridine Scaffolds in Metal-Catalyzed Reactions
Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting StructureReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPdCl₂(dppf) / K₂CO₃Biaryl Compounds researchgate.net
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuI / Et₃NAlkynylpyridines mdpi.com
Cacchi ReactionTerminal Alkynes / Aryl IodidesPd(PPh₃)₄ / Cs₂CO₃Substituted Azaindoles mdpi.com
HydroaminationAnilines (with vinyl arenes)Pd(OTf)₂ / DPPFSecondary/Tertiary Amines acs.org

This compound is not just a substrate but also a foundational unit for creating more complex ligand systems. The inherent bidentate N,O-coordination site formed by the pyridine nitrogen and the 4-hydroxyl group can bind to a metal center. The other functional groups—the C3-amino and C5-iodo moieties—serve as versatile points for modification.

By reacting the amino group or substituting the iodo group, a wide array of new multidentate ligands can be synthesized. For instance, the amino group can be functionalized to introduce additional phosphine (B1218219), amine, or carboxylate donors. Similarly, cross-coupling at the iodo position can attach other chelating fragments. This modular approach allows for the systematic tuning of the ligand's steric and electronic environment, which is crucial for optimizing the activity and selectivity of a metal catalyst for a specific transformation, such as asymmetric hydrogenation or C-H activation. The development of such bespoke ligand systems is a key area of research aimed at discovering next-generation catalysts. diva-portal.orghud.ac.uk

Utilization in Metal-Catalyzed Transformations and Organometallic Chemistry

Advanced Materials Science Applications

The combination of hydrogen-bonding sites (amino and hydroxyl groups), a halogen bond donor (iodine), and a π-conjugated aromatic system allows this compound to be a prime candidate for the construction of novel functional materials.

The potential for this compound to act as a monomer or a node in complex macromolecular structures is significant. The functional groups on the pyridine ring can direct the formation of ordered, non-covalent structures known as supramolecular assemblies.

Research on analogous compounds demonstrates how these functionalities drive assembly:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. In related pyridinol structures, hydrogen-bonding networks (specifically O–H···N interactions) have been shown to be instrumental in crystal engineering, guiding the formation of metal-organic framework (MOF)-like structures. This principle suggests that this compound could self-assemble or co-assemble with other components to form predictable, ordered materials.

Halogen Bonding: The iodine atom is a strong halogen bond donor. Studies on N-alkyl-3-iodopyridinium salts have confirmed that halogen bonding can be a dominant force in directing the solid-state packing of molecules, even in the presence of strong electrostatic interactions. acs.org These interactions are highly directional and can be used to create supramolecular cavities capable of enclosing guest molecules. acs.org Similarly, the importance of N···X (where X is a halogen) halogen bonding has been highlighted in the crystal structures of N-(5-halo-2-pyridinyl)pyrazine-2-carboxamides. rsc.org

Coordination Polymers: Pyridine moieties are frequently used as ligands to coordinate with metal ions, forming coordination polymers. uq.edu.au The specific positioning of functional groups on the pyridine ring is critical in determining the final topology and dimensionality of the resulting network, which can range from 1D chains to complex 3D frameworks with defined porosity. uq.edu.au

The combination of these interactions in this compound provides a rich toolkit for crystal engineering, allowing for the design of materials with tailored architectures and properties.

Table 1: Intermolecular Interactions in Pyridine Derivatives Relevant to Supramolecular Assembly

Compound ClassKey Functional GroupsDominant Interaction TypeResulting Structure/ApplicationSource
Substituted Pyridinols-OH, Pyridine-NHydrogen Bonding (O–H···N)Crystal engineering for MOF-like frameworks.
N-Alkyl-3-iodopyridinium SaltsIodo, Pyridinium-NHalogen Bonding (C–I···Anion)Directs solid-state packing; forms supramolecular cavities. acs.org
N-(5-halo-2-pyridinyl) pyrazinesHalo, Pyridine-NHalogen Bonding (N···X)Stabilizes crystal structure. rsc.org
Amino Acid-based PyridinesPyridine, CarboxylateMetal CoordinationFormation of 1D, 2D, and 3D coordination polymers. uq.edu.au

Halogenated pyridines and other functionalized aromatic compounds are foundational components in the development of materials for optoelectronic applications, including light-emitting devices and sensors. kyoto-u.ac.jpgoogle.com The utility of this compound in this field stems from its potential to be incorporated into larger π-conjugated systems where its electronic properties can influence photophysical behavior.

For instance, research on Schiff bases synthesized from 4-aminobenzoic acid and various salicylaldehydes has shown that these molecules can exhibit significant photoluminescence, emitting light in the visible spectrum upon UV exposure. researchgate.net The study concluded that such compounds are promising materials for light-emitting devices. researchgate.net By analogy, the aminopyridine core of this compound could be similarly derivatized to produce novel photoluminescent materials. The electron-donating amino group and the electron-withdrawing/heavy-atom effects of the iodine could be used to tune the HOMO-LUMO gap and influence emission wavelengths and quantum yields.

Furthermore, the iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), which are powerful methods for extending π-conjugation by forming new carbon-carbon bonds. This would allow for the systematic synthesis of a library of compounds with varied optical and electronic properties, starting from the this compound scaffold.

Table 2: Photoluminescence in Amino-Aromatic Compounds

Compound ClassKey Structural FeatureObserved PropertyPotential ApplicationSource
Schiff BasesCondensation product of 4-aminobenzoic acid and substituted salicylaldehydePhotoluminescence emission from bright yellow to orange-redLight-emitting devices researchgate.net

Component in Functional Polymers and Supramolecular Assemblies

Probes for Chemical Biology and Biophysical Research

The strategic placement of reactive and interactive functional groups makes this compound an attractive starting point for the design of chemical probes to study biological systems.

The development of molecules that can recognize specific sequences or structures of DNA and RNA is a crucial area of chemical biology. The amino group on the this compound scaffold is particularly relevant for this purpose.

A compelling example is found in the study of amino-pyrazoles, which, like aminopyridines, are nitrogen-containing heterocycles. Researchers have linked a 3-aminopyrazole (B16455) to a nucleoside to create a triplex-forming oligonucleotide (TFO). mdpi.com This modified TFO was designed to bind within the major groove of duplex DNA and was able to recognize a specific cytosine-guanine (CG) interruption site. mdpi.com This demonstrates a powerful strategy where an amino-heterocycle acts as a recognition element for a specific base pair. The amino group of this compound could potentially be exploited in a similar manner to design probes for nucleic acid recognition.

Additionally, studies on serotonin (B10506) derivatives, which are also functionalized aromatic amines, have led to the discovery of potent modulators of the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). chemrxiv.org These molecules function as chemical probes to study the enzyme's mechanism, with their binding mode confirmed by X-ray crystallography. chemrxiv.org This highlights the utility of such scaffolds in probing the intricate interactions between proteins and DNA.

Substituted pyridinols and iodinated pyridines serve as core scaffolds in the synthesis of highly specific chemical tools, such as enzyme inhibitors, for mechanistic and kinetic studies.

Kinase Probes: Researchers have developed potent and highly selective chemical probes for activin receptor-like kinases (ALK1/2) based on a furo[3,2-b]pyridine (B1253681) core. muni.cz The synthesis of this advanced scaffold began with a simple substituted pyridinol (5-chloropyridin-3-ol), demonstrating how this structural motif is central to building complex and specific biological probes. muni.cz

Enzyme Inhibitors: In the development of inhibitors for the bacterial enzyme LpxC, a key drug target, a pyridone methylsulfone scaffold was explored. nih.gov The synthesis of the core structure utilized 4-iodopyridin-2-ol as a key intermediate, showcasing the importance of iodinated pyridin(ol)s as versatile handles for constructing bioactive molecules through cross-coupling chemistry. nih.gov

Access to Bioactive Scaffolds: The iodine atom on the this compound ring is a synthetic linchpin. It provides a reactive site for palladium-catalyzed cross-coupling reactions, which are widely used to build molecular complexity. researchgate.net This enables the rapid synthesis of libraries of derivatives from a common intermediate, a strategy essential for structure-activity relationship (SAR) studies and the optimization of chemical probes for specific biological targets. dur.ac.uk

Table 3: Pyridine Derivatives as Scaffolds for Chemical Probes

Starting Material/ScaffoldTarget ClassApplicationKey Synthetic FeatureSource
5-Chloropyridin-3-olKinases (ALK1/2)Development of selective chemical probes.Core scaffold for modular synthesis of furo[3,2-b]pyridines. muni.cz
4-Iodopyridin-2-olDeacetylase (LpxC)Structure-kinetic relationship studies of inhibitors.Iodine atom used as a handle for coupling reactions. nih.gov
3-IodopyridineN/A (Natural Products)Synthesis of biologically active pyridine alkaloids.Pd-catalyzed coupling of the iodo-substituent. researchgate.net
3-AminopyrazoleNucleic Acids (DNA)Design of triplex-forming oligonucleotides for sequence recognition.Amino group acts as a recognition element. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-5-iodopyridin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include halogenation (iodination) at the 5-position, followed by functionalization of the 3-amino and 4-hydroxyl groups. For example:

  • Iodination: Use electrophilic iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF under controlled temperatures (60–80°C) .
  • Amination: Introduce the amino group via nucleophilic substitution using ammonia or protected amines in anhydrous conditions.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Optimization involves adjusting pH (e.g., neutral conditions for stability) and catalyst selection (e.g., Pd catalysts for coupling reactions) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–8.2 ppm), amino (δ ~5.2 ppm, broad), and hydroxyl (δ ~10.5 ppm) groups. 13^{13}C NMR confirms iodination (C-5: δ ~95 ppm) .
    • MS: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 237.00).
  • X-ray Crystallography: Use SHELX programs for structure refinement. Crystallize in methanol/water (1:1) to resolve halogen bonding between iodine and adjacent functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Testing: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MDA-MB-435 melanoma). Compare IC50 values with bromo/chloro analogs to assess iodine’s role in activity .

Advanced Research Questions

Q. How do halogen bonding interactions involving the iodine atom influence its biological activity and target binding?

Methodological Answer: Iodine’s polarizable electron cloud enables strong halogen bonding with biomolecular targets (e.g., kinases). Techniques include:

  • Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets. Compare binding energies with bromo analogs (iodine’s larger radius enhances van der Waals contacts) .
  • Crystallography: Resolve co-crystals with target proteins (e.g., EGFR kinase) to map iodine’s interaction with carbonyl oxygens or π-systems .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its halogenated analogs?

Methodological Answer:

  • Meta-Analysis: Compare datasets across analogs (Table 1). Adjust for variables like solvent (DMSO vs. water) or cell line heterogeneity.
  • SAR Studies: Systematically replace iodine with Br/Cl/F and assess activity trends. For example, iodine’s lipophilicity may enhance membrane permeability but reduce solubility .

Q. Table 1: Comparative Bioactivity of Halogenated Analogs

CompoundIC50 (MDA-MB-435)MIC (S. aureus)LogP
5-Iodo derivative12 µM8 µg/mL1.8
5-Bromo derivative18 µM12 µg/mL1.2
5-Chloro derivative25 µM20 µg/mL0.9

Q. How can computational methods predict regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 to model electrophilic aromatic substitution (e.g., nitration). Iodine’s electron-withdrawing effect directs incoming electrophiles to the 2-position. Validate with Hammett σ constants (iodo: σ ~0.18) .

Q. What crystallographic challenges arise in resolving its structure, and how can SHELX programs address them?

Methodological Answer:

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning fractions.
  • Disorder: Apply PART/SUMP restraints for disordered hydroxyl/amino groups. High-resolution data (<1.0 Å) improves refinement .

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